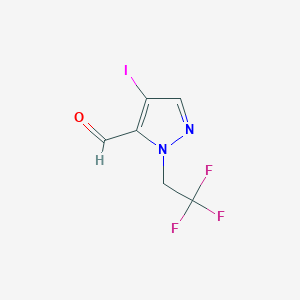
4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C6H3F3IN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of iodine and trifluoroethyl groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-iodo-1H-pyrazole.
Reaction with Trifluoroethyl Triflate: The 4-iodo-1H-pyrazole is reacted with trifluoroethyl triflate in the presence of a base such as cesium carbonate in dimethylformamide (DMF) at room temperature.
Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: Amines or hydrazines in the presence of acid or base catalysts.
Major Products Formed
Substitution: Various substituted pyrazoles.
Oxidation: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid.
Reduction: 4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-methanol.
Condensation: Corresponding imines or hydrazones.
Scientific Research Applications
4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the biological activity of pyrazole derivatives.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. The trifluoroethyl group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modifying their activity.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the aldehyde group but shares the trifluoroethyl and iodine substituents.
4-Iodo-1H-pyrazole-5-carbaldehyde: Lacks the trifluoroethyl group but contains the iodine and aldehyde groups.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carbaldehyde: Lacks the iodine substituent but contains the trifluoroethyl and aldehyde groups.
Uniqueness
4-Iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde is unique due to the combination of iodine, trifluoroethyl, and aldehyde groups in a single molecule. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-iodo-2-(2,2,2-trifluoroethyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2O/c7-6(8,9)3-12-5(2-13)4(10)1-11-12/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAWCKWFBQWJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1I)C=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1,3-BENZODIOXOL-5-YLMETHYL)-2-[(2-OXO-2,5,6,7-TETRAHYDRO-1H-CYCLOPENTA[D]PYRIMIDIN-4-YL)SULFANYL]ACETAMIDE](/img/structure/B2839149.png)
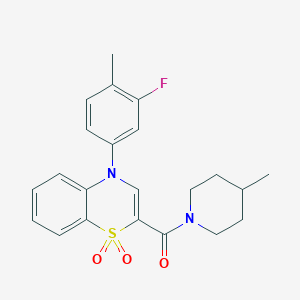
![(Z)-2-(3-fluorobenzylidene)-8-(2-morpholinoethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2839151.png)
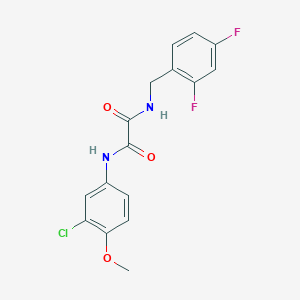
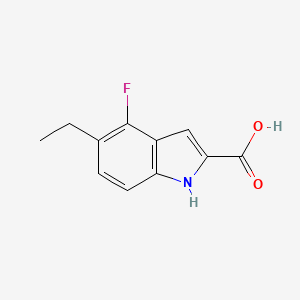
![ethyl 4-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/structure/B2839156.png)
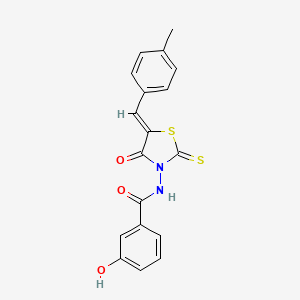
![3-(3-methylphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839159.png)

![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-[5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2839161.png)
![4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexene-1-carboxylic acid](/img/structure/B2839165.png)
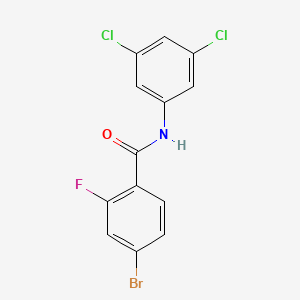

![(1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2839171.png)
